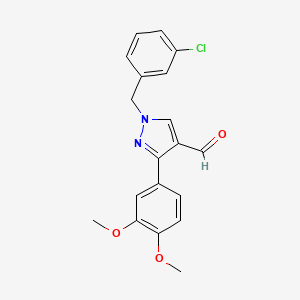

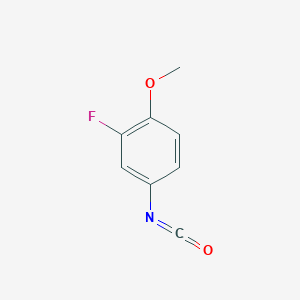

![molecular formula C15H19N3OS B1292971 5-[4-(cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 861452-33-7](/img/structure/B1292971.png)

5-[4-(cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "5-[4-(cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol" is a derivative of the 1,2,4-triazole class, which is a heterocyclic compound featuring a five-membered ring containing three nitrogen atoms. This class of compounds is known for its diverse range of biological activities, including antibacterial, antifungal, and antitumor properties. The specific compound is not directly mentioned in the provided papers, but the papers do discuss various derivatives of 1,2,4-triazole, which can provide insights into the potential properties and activities of the compound.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves cyclization reactions and subsequent functionalization of the triazole ring. For example, paper describes the synthesis of Mannich bases from a 4-anilino-5-phenyl-4H-1,2,4-triazole-3-thiol derivative, while paper details the preparation of Schiff bases from a 4-amino-5-(3,5-dimethoxy-phenyl)-4H-1,2,4-triazol-3-thiol scaffold. These methods could potentially be adapted for the synthesis of "5-[4-(cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol" by incorporating the appropriate cyclopentyloxy and ethyl substituents during the synthesis process.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is often characterized using spectroscopic techniques such as IR, NMR, and mass spectrometry, as seen in papers , , and . Density functional theory (DFT) calculations, as discussed in papers and , can also provide detailed insights into the geometry, vibrational frequencies, and electronic properties of these compounds. Such theoretical studies could be applied to "5-[4-(cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol" to predict its structure and reactivity.

Chemical Reactions Analysis

The reactivity of 1,2,4-triazole derivatives is influenced by the substituents on the triazole ring. For instance, paper shows that chloromethyl derivatives of triazoles can react with thiols to form sulfides, and with hydrazine to form triazolo derivatives. Similarly, the compound of interest may undergo reactions with various nucleophiles or electrophiles to form new derivatives, which could be of interest for further biological activity studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. Paper discusses the physical-chemical properties and pharmacological activity prediction of new triazole derivatives, which could be relevant for assessing the properties of "5-[4-(cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol". Additionally, paper explores the antioxidative activity of triazole derivatives, suggesting that the compound may also possess antioxidative properties.

Applications De Recherche Scientifique

Cancer Cell Migration and Growth Inhibition :

- A derivative of 1,2,4-triazole-3-thiol exhibited cytotoxicity against human melanoma, breast cancer, and pancreatic carcinoma cell lines. N′-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide showed promise as an antimetastatic candidate due to its ability to inhibit all cancer cell migration and relative selectivity towards cancer cells (Šermukšnytė et al., 2022).

Antioxidative Activity :

- Triazole derivatives were investigated for their role in preventing ethanol-induced oxidative stress in mouse liver and brain tissues. Some derivatives improved peroxidative tissue injury selectively in the brain, suggesting their potential in controlling oxidative stress in an organ-selective manner (Aktay et al., 2005).

Anti-proliferative and Urease Inhibitory Activity :

- Novel 1,2,4-triazoles were synthesized and evaluated for their anti-proliferative and urease inhibitory activities. One compound in particular, 3-[5-[(p-Cl-phenoxy)-methyl]-4- phenyl-4H-1,2,4-triazole-3-ylthio]-N-(3-methyl-phenyl)propanamide, demonstrated prominent urease inhibition and anti-proliferative potential, making it a candidate for further study (Ali et al., 2022).

Antimicrobial Activity :

- 1,2,4-Triazole derivatives have been synthesized and evaluated for their antimicrobial activities. The study found that these compounds exhibited varying degrees of antimicrobial effectiveness, with some showing good to moderate activity (Bayrak et al., 2009).

Supramolecular Structure Analysis :

- The crystal structures of 1,2,4-triazole-3-thione derivatives were analyzed, revealing significant contributions from dispersion components and coulombic terms to the total energy, thereby highlighting the importance of these compounds in structural chemistry (Saeed et al., 2019).

Anti-Inflammatory Properties :

- Synthesis of 5-(tetrahydro-4-phenyl-2H-pyran-4-yl)-4H-1,2,4-triazole-3-thiols and their derivatives showed potential anti-inflammatory activity, suggesting their applicability in developing new anti-inflammatory agents (Arustamyan et al., 2021).

Propriétés

IUPAC Name |

3-(4-cyclopentyloxyphenyl)-4-ethyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3OS/c1-2-18-14(16-17-15(18)20)11-7-9-13(10-8-11)19-12-5-3-4-6-12/h7-10,12H,2-6H2,1H3,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVJSBIXBOPZPQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=CC=C(C=C2)OC3CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201143986 |

Source

|

| Record name | 5-[4-(Cyclopentyloxy)phenyl]-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201143986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[4-(cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

861452-33-7 |

Source

|

| Record name | 5-[4-(Cyclopentyloxy)phenyl]-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=861452-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[4-(Cyclopentyloxy)phenyl]-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201143986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

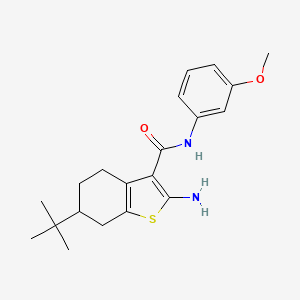

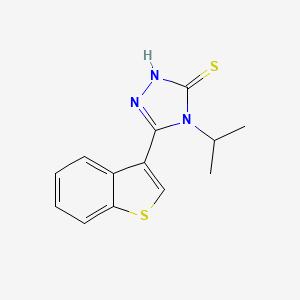

![3-amino-6-isopropyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1292889.png)

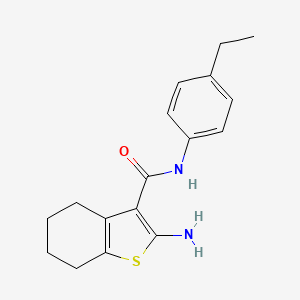

![2-Amino-N-(3-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1292893.png)

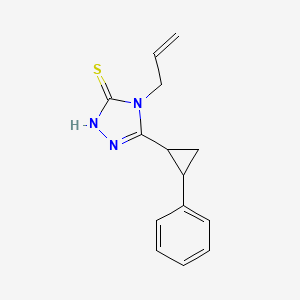

![1-[1-(Cyclopropylmethyl)-4-piperidinyl]methanamine](/img/structure/B1292907.png)

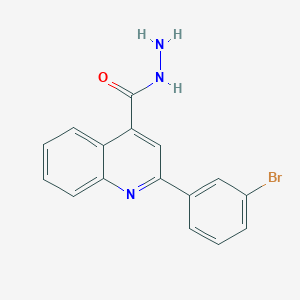

![1-[1-(2-Methylbenzyl)-3-pyrrolidinyl]methanamine](/img/structure/B1292914.png)